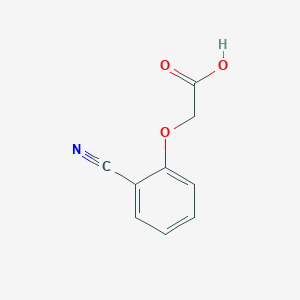

2-(2-Cyanophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-cyanophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJPHLBTJIHHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366393 | |

| Record name | 2-(2-cyanophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-95-4 | |

| Record name | 2-(2-cyanophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6574-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Cyanophenoxy)acetic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenoxy)acetic acid is a fascinating organic molecule that belongs to the broader class of phenoxyacetic acids. While its parent compound, phenoxyacetic acid, and its chlorinated derivatives have been extensively studied for their herbicidal properties, the introduction of a nitrile group at the ortho position of the phenyl ring imparts unique electronic and structural features that warrant a detailed investigation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a reliable synthesis protocol, and potential applications of this compound, positioning it as a valuable building block for researchers in medicinal chemistry and materials science.

Chemical Structure and Properties

The foundational structure of this compound integrates a phenoxyacetic acid scaffold with a strategically placed cyano group. This arrangement suggests a molecule with a distinct profile of reactivity and biological interaction potential.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Physicochemical Data

While experimental data for this compound is not extensively reported in publicly available literature, we can predict its properties based on its structure and data from analogous compounds. The data presented below is a combination of information from chemical suppliers and estimations based on well-understood chemical principles.

| Property | Value/Information | Source/Method |

| Molecular Formula | C₉H₇NO₃ | PubChem[1] |

| Molecular Weight | 177.16 g/mol | PubChem[1] |

| CAS Number | 6574-95-4 | Chemical Supplier[2] |

| Appearance | White to off-white solid | Chemical Supplier[2] |

| Melting Point | Not experimentally determined. Predicted to be in the range of 130-150 °C. | Prediction based on related structures. |

| Solubility | Soluble in polar organic solvents such as alcohols.[2] Predicted to have moderate solubility in water. | Chemical Supplier and Prediction |

| pKa | Not experimentally determined. Estimated to be around 3.0 - 3.5. | Estimation based on phenoxyacetic acid (pKa ≈ 3.17)[3] |

| Predicted XlogP | 1.1 | PubChem[1] |

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids and is optimized for the specific reactants involved.[4]

-

Deprotonation of 2-Cyanophenol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-cyanophenol in a 2M aqueous solution of sodium hydroxide (2.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-cyanophenoxide salt. The rationale here is to generate a potent nucleophile from the weakly acidic phenol.

-

-

Nucleophilic Substitution:

-

To the solution from step 1, add a solution of chloroacetic acid (1.1 equivalents) dissolved in a minimal amount of water.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-3 hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction between the phenoxide and the relatively unreactive chloroacetic acid.

-

-

Acidification and Precipitation:

-

After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes strongly acidic (pH 1-2, as indicated by litmus paper). This step protonates the carboxylate salt, causing the desired product, this compound, to precipitate out of the aqueous solution due to its lower solubility in acidic water.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to obtain the final product.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the benzene ring. A singlet at approximately δ 4.8 ppm would represent the methylene protons of the acetic acid moiety. A broad singlet, which may be exchangeable with D₂O, would appear further downfield (δ 10-12 ppm) for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The nitrile carbon is expected around δ 115-120 ppm. The aromatic carbons would appear in the δ 110-160 ppm region. The methylene carbon of the acetic acid group should be around δ 65-70 ppm, and the carbonyl carbon is expected at δ 170-175 ppm.

-

FT-IR: The infrared spectrum will be characterized by a strong, sharp peak around 2220-2240 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. A broad absorption band from 2500-3300 cm⁻¹ will be indicative of the O-H stretch of the carboxylic acid. A strong carbonyl (C=O) stretch will be present around 1700-1730 cm⁻¹. The C-O ether stretching vibrations will likely appear in the 1200-1250 cm⁻¹ region.

-

Mass Spectrometry: In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 177. A prominent fragment would likely correspond to the loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 132. Further fragmentation of the aromatic ring would also be expected.

Potential Applications in Research and Drug Development

The unique combination of a phenoxyacetic acid core, known for its diverse biological activities, and a cyano group, a versatile functional group and a common pharmacophore, makes this compound a compound of significant interest for various applications.

Workflow for Biological Screening

Caption: A generalized workflow for the biological screening of this compound and its derivatives.

-

Scaffold for Novel Therapeutics: Phenoxyacetic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2][5] The introduction of the cyano group can modulate the electronic properties and binding interactions of the molecule, potentially leading to the discovery of novel and more potent drug candidates.

-

Precursor for Heterocyclic Synthesis: The nitrile group is a versatile functional handle that can be readily converted into other functional groups such as amines, amides, and tetrazoles. This makes this compound a valuable starting material for the synthesis of a diverse library of heterocyclic compounds for high-throughput screening in drug discovery programs.

-

Agrochemical Research: While the parent phenoxyacetic acids are known herbicides, the effect of the 2-cyano substituent on the herbicidal or plant growth regulatory activity is an area ripe for exploration. It could lead to the development of new agrochemicals with improved selectivity or a different mode of action.

Conclusion

This compound represents a molecule with considerable untapped potential. Its straightforward synthesis via the Williamson ether reaction, combined with its unique structural features, makes it an attractive building block for chemists in both academic and industrial research. While a comprehensive experimental characterization is still needed, the foundational knowledge of its chemical class provides a strong basis for its exploration in the development of new pharmaceuticals, agrochemicals, and functional materials. This guide serves as a starting point for researchers looking to harness the potential of this intriguing compound.

References

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])

-

This compound (C9H7NO3) - PubChemLite. (URL: [Link])

-

The Williamson Ether Synthesis. (URL: [Link])

-

Phenoxyacetic acid - Wikipedia. (URL: [Link])

Sources

2-(2-Cyanophenoxy)acetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(2-Cyanophenoxy)acetic Acid

Authored by: A Senior Application Scientist

Preamble: Navigating the Knowns and Unknowns

In the landscape of molecular research and drug development, we occasionally encounter compounds that, despite their intriguing structural features, lack a comprehensive body of direct mechanistic literature. This compound is one such molecule. This technical guide is designed for researchers, scientists, and drug development professionals, and it moves beyond a simple recitation of facts. Instead, it embarks on a deductive exploration of the compound's likely mechanism of action. By examining the well-established activities of structurally analogous compounds, we can construct a robust, evidence-based hypothesis. This guide will delve into the fungicidal properties of the closely related strobilurin class of molecules and the broader context of phenoxyacetic acid derivatives to illuminate a probable path of biological activity for this compound. Our approach is rooted in scientific integrity, leveraging established principles to guide future research and experimental design.

Part 1: Deconstructing the Molecular Architecture - Clues from Structural Analogs

The structure of this compound presents two key features that inform our mechanistic investigation: the 2-cyanophenoxy group and the acetic acid moiety . The former is a critical pharmacophore in a highly successful class of agricultural fungicides, while the latter is a common feature in compounds with a wide array of biological activities.

The "2-Cyanophenoxy" Moiety: A Strong Pointer to Mitochondrial Respiration Inhibition

The most compelling evidence for the potential mechanism of action of this compound comes from its structural relationship to the fungicide Azoxystrobin . Azoxystrobin is a broad-spectrum fungicide whose chemical structure features a 2-cyanophenoxy group linked to a pyrimidine ring.[1] It is a well-characterized Quinone outside inhibitor (QoI) .[1][2]

The QoI Mechanism of Action: Targeting the Cytochrome bc1 Complex

QoI fungicides, including Azoxystrobin, act by inhibiting mitochondrial respiration.[1] They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c, which has two critical consequences:

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain halts the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase.

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress and cellular damage.

The presence of the 2-cyanophenoxy group in this compound strongly suggests that this compound may also function as a QoI, targeting the cytochrome bc1 complex. A metabolite of Azoxystrobin, known as Azoxystrobin acid , which is (2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)acetic acid, further strengthens this hypothesis.[3][4][5][6]

The "Phenoxyacetic Acid" Scaffold: A Gateway to Diverse Biological Activities

While the 2-cyanophenoxy group points towards a fungicidal mechanism, the broader class of phenoxyacetic acids is known for a range of biological effects. A notable example is 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide.[7][8] 2,4-D mimics the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[7][8][9]

Other phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, acting as selective cyclooxygenase-2 (COX-2) inhibitors .[10] These compounds interfere with the production of prostaglandins, which are key mediators of inflammation.

This diversity of action within the phenoxyacetic acid class underscores the importance of the specific substitutions on the aromatic ring in determining the ultimate biological target. In the case of this compound, the cyano group is the defining feature that directs our hypothesis towards the QoI mechanism.

Part 2: A Proposed Mechanism of Action for this compound

Based on the evidence from structurally related compounds, we propose that the primary mechanism of action of this compound is the inhibition of mitochondrial respiration via binding to the Qo site of the cytochrome bc1 complex .

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound.

Part 3: Experimental Validation - A Roadmap for Mechanistic Studies

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a logical workflow for this investigation.

Experimental Workflow Diagram

Caption: Workflow for validating the proposed mechanism.

Detailed Experimental Protocols

1. Cell Viability Assays

-

Objective: To determine the cytotoxic or cytostatic effects of this compound on a relevant cell line (e.g., a fungal strain like Saccharomyces cerevisiae or a mammalian cell line).

-

Methodology:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

-

Calculate the IC50 value at each time point.

-

2. Measurement of Oxygen Consumption Rate (OCR)

-

Objective: To directly assess the impact of the compound on mitochondrial respiration.

-

Methodology (using a Seahorse XF Analyzer):

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat cells with this compound at its IC50 concentration.

-

Measure the basal OCR.

-

Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Expected Outcome: A significant decrease in basal and maximal OCR would support the hypothesis of mitochondrial respiration inhibition.

-

3. Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To determine if the inhibition of mitochondrial respiration leads to a loss of the mitochondrial membrane potential.

-

Methodology (using JC-1 dye):

-

Treat cells with this compound.

-

Incubate the cells with the JC-1 dye.

-

Analyze the cells using flow cytometry or fluorescence microscopy.

-

Expected Outcome: In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence would indicate a loss of ΔΨm.

-

4. Measurement of Reactive Oxygen Species (ROS)

-

Objective: To quantify the production of ROS as a consequence of electron transport chain disruption.

-

Methodology (using DCFDA or MitoSOX Red):

-

Treat cells with this compound.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA for general cellular ROS or MitoSOX Red for mitochondrial superoxide).

-

Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.

-

Expected Outcome: An increase in fluorescence intensity would indicate elevated ROS levels.

-

5. In Vitro Cytochrome c Reductase Activity Assay

-

Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of the cytochrome bc1 complex.

-

Methodology:

-

Isolate mitochondria from a suitable source (e.g., bovine heart or yeast).

-

Use a spectrophotometric assay to measure the reduction of cytochrome c, with ubiquinol as the electron donor.

-

Perform the assay in the presence of varying concentrations of this compound.

-

Determine the IC50 for the inhibition of cytochrome c reductase activity.

-

Part 4: Concluding Remarks and Future Directions

While direct experimental data on the mechanism of action of this compound is currently sparse, a compelling, evidence-based hypothesis can be formulated through the careful examination of its structural analogs. The strong resemblance to the QoI fungicide Azoxystrobin provides a clear and testable putative mechanism: the inhibition of mitochondrial respiration at the level of the cytochrome bc1 complex.

The experimental roadmap outlined in this guide provides a systematic approach to validating this hypothesis. Successful confirmation of this mechanism would not only elucidate the biological activity of this compound but could also pave the way for its potential application in fields where the modulation of mitochondrial function is desirable, such as in agriculture or as a research tool. Further studies could also explore potential off-target effects and delve into the structure-activity relationships of related phenoxyacetic acid derivatives to fine-tune their biological activity.

References

-

Azoxystrobin (Ref: ICI 5504) - AERU - University of Hertfordshire. [Link]

-

Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem - NIH. [Link]

-

Azoxystrobin. PubChem. [Link]

-

Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

-

Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. [Link]

-

(PDF) Auxin herbicides: Current status of mechanism and mode of action - ResearchGate. [Link]

-

Metabolism of the fungicide azoxystrobin in the rat. [Link]

-

Azoxystrobin - Food Safety Commission of Japan. [Link]

Sources

- 1. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]

- 4. Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AZOXYSTROBIN [MI] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. fsc.go.jp [fsc.go.jp]

- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(2-Cyanophenoxy)acetic acid (NMR, IR, MS)

The presence of a very broad trough from ~3300 to 2500 cm⁻¹, a strong, sharp peak around 1710 cm⁻¹, and a distinct, sharp peak near 2230 cm⁻¹ would provide compelling evidence for the structure of this compound. [5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1 Principle and Application

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the different types of carbon atoms. Together, they allow for the complete and unambiguous assignment of the molecular structure.

3.2 Experimental Protocol (Illustrative)

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Spectra are recorded on a 400 or 500 MHz NMR spectrometer. [4]3. Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is run to obtain a spectrum with singlets for each unique carbon. A longer relaxation delay and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

3.3 Data Interpretation and Analysis: ¹H NMR

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic effects of the substituents (cyano, ether, and carboxylic acid groups).

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Labeled Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H_acid | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton, signal may be broad due to exchange. [2] |

| H1, H3, H4, H5 | 6.9 - 7.7 | Multiplet | 4H | Aromatic protons in a complex splitting pattern due to ortho/meta/para couplings. |

| H7 (CH₂) | ~4.8 | Singlet | 2H | Methylene protons adjacent to an electronegative oxygen and a carbonyl group. |

3.4 Data Interpretation and Analysis: ¹³C NMR

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Labeled Carbon(s) | Predicted δ (ppm) | Rationale |

|---|---|---|

| C8 (C=O) | 168 - 172 | Carbonyl carbon of a carboxylic acid. [5] |

| C6 (C-O) | 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |

| C1, C3, C4, C5 | 115 - 135 | Aromatic carbons (CH). |

| C2 (C-CN) | 105 - 110 | Aromatic carbon attached to the cyano group (quaternary). |

| C (C≡N) | 115 - 120 | Nitrile carbon. [2] |

| C7 (CH₂) | 65 - 70 | Methylene carbon adjacent to the ether oxygen. |

Sources

- 1. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of 2-(2-Cyanophenoxy)acetic Acid

Executive Summary

This technical guide provides an in-depth exploration of the primary synthesis pathway for 2-(2-Cyanophenoxy)acetic acid, a key intermediate in the development of various fine chemicals and agrochemicals, notably the fungicide azoxystrobin.[1][2][3][4][5] The document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of not only the synthetic protocol but also the underlying chemical principles and critical process parameters. We will dissect the well-established Williamson ether synthesis as the core methodology, detailing the reaction mechanism, offering a field-proven experimental protocol, and discussing key considerations for process optimization and troubleshooting.

Introduction: Significance of this compound

This compound is a valuable bifunctional molecule, incorporating both a nitrile and a carboxylic acid moiety attached to a phenoxy backbone. This unique arrangement makes it a versatile building block in organic synthesis. Its most prominent application is as a precursor in the multi-step synthesis of azoxystrobin, a broad-spectrum strobilurin fungicide. The robust and efficient synthesis of this intermediate is therefore a critical economic and logistical factor in the production of the final active ingredient. This guide focuses on the most direct and widely adopted synthetic route, ensuring both scalability and reliability.

The Core Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process rooted in the classic Williamson ether synthesis.[6][7][8] This pathway involves the formation of an ether linkage between 2-cyanophenol and an acetic acid derivative, followed by the hydrolysis of an ester intermediate.

Mechanistic Overview

The overall transformation can be visualized as follows:

Caption: Overall two-step synthesis pathway.

The process begins with the deprotonation of 2-cyanophenol using a suitable base. This generates a phenoxide anion, which is a potent nucleophile. This phenoxide then participates in a bimolecular nucleophilic substitution (SN2) reaction, attacking the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate).[9] The use of a primary alkyl halide is critical here to ensure the SN2 pathway is favored over a competing E2 elimination reaction.[9] The resulting intermediate, ethyl 2-(2-cyanophenoxy)acetate, is subsequently hydrolyzed under basic conditions to cleave the ester, followed by acidification to yield the final carboxylic acid product.

Rationale for Reagent and Condition Selection

-

Choice of Base: While strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can be used, potassium carbonate (K₂CO₃) is often preferred in industrial settings.[6] Causality: Phenols are significantly more acidic than aliphatic alcohols, meaning a moderately strong base like K₂CO₃ is sufficient to achieve complete deprotonation without being so aggressive as to promote unwanted side reactions, such as the hydrolysis of the ester product or the nitrile group.[7][10]

-

Choice of Alkylating Agent: Ethyl chloroacetate is a common and cost-effective choice. Ethyl bromoacetate can also be used and is more reactive, potentially allowing for milder reaction conditions, but is generally more expensive. The ethyl ester is used as a protecting group for the carboxylic acid, which would otherwise react with the base.

-

Choice of Solvent: A polar, aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal for the SN2 reaction. Causality: These solvents effectively solvate the cation of the base (e.g., K⁺) but do not form a strong solvation shell around the phenoxide nucleophile, leaving it highly reactive. They also do not participate in the reaction as protic solvents (like water or ethanol) would, which could protonate the nucleophile and slow the reaction.[7]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and verification of this compound.

Step 1: Synthesis of Ethyl 2-(2-Cyanophenoxy)acetate

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cyanophenol (salicylonitrile) (0.1 mol), finely pulverized anhydrous potassium carbonate (0.15 mol), and 250 mL of acetone.

-

Reaction Initiation: Begin stirring the suspension. Slowly add ethyl chloroacetate (0.11 mol) to the mixture at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the solid cake with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude oil is ethyl 2-(2-cyanophenoxy)acetate. This crude product is often of sufficient purity to proceed directly to the hydrolysis step.

Step 2: Hydrolysis to this compound

-

Setup: Transfer the crude ethyl 2-(2-cyanophenoxy)acetate to a 500 mL round-bottom flask. Add a 10% aqueous solution of sodium hydroxide (NaOH) (0.3 mol).

-

Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours until the ester is fully hydrolyzed (as monitored by TLC). The solution should become homogeneous as the sodium salt of the product forms.

-

Acidification: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully acidify the solution by adding 6M hydrochloric acid (HCl) dropwise with vigorous stirring.[11] The this compound will precipitate as a white solid as the pH drops below 3.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.

Purification and Characterization

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[11] Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.

-

Characterization: The final product's identity and purity should be confirmed by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR spectroscopy).

Process Optimization and Troubleshooting

Summary of Key Parameters

| Parameter | Reagent/Condition | Recommended Range | Rationale/Notes |

| Molar Ratio | 2-Cyanophenol : Base : Alkylating Agent | 1 : 1.5 : 1.1 | A slight excess of base ensures complete deprotonation. A slight excess of the alkylating agent drives the reaction to completion. |

| Solvent | Acetone, DMF, Acetonitrile | - | Polar aprotic solvents are optimal for SN2 reactions. Acetone is often preferred for its lower boiling point and ease of removal. |

| Temperature (Step 1) | Reflux | 50 - 85 °C | Dependent on the solvent used. Ensures a sufficient reaction rate without significant byproduct formation. |

| Temperature (Step 2) | Hydrolysis | 60 - 70 °C | Provides a balance between a reasonable reaction rate and preventing potential nitrile group hydrolysis. |

| pH (Workup) | Acidification | pH 2-3 | Ensures complete protonation of the carboxylate salt to precipitate the final acid product. |

Potential Side Reactions

-

O-alkylation vs. C-alkylation: While O-alkylation is strongly favored for phenoxides, trace amounts of C-alkylation at the ortho or para positions can occur under certain conditions. Using a polar aprotic solvent minimizes this.

-

Hydrolysis of Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide under excessively harsh acidic or basic conditions, especially at high temperatures.[12][13] The protocol described uses mild conditions to prevent this.

-

Incomplete Reaction: If the reaction stalls, ensure the base is anhydrous and finely powdered for maximum surface area and reactivity.

Experimental Workflow Overview

The entire process, from setup to final product, can be visualized as a clear, sequential workflow.

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound via the Williamson ether synthesis followed by ester hydrolysis is a robust, high-yielding, and scalable method. By carefully selecting reagents and controlling key parameters such as temperature and solvent, researchers can reliably produce this valuable intermediate. The protocol and insights provided in this guide offer a solid foundation for laboratory-scale synthesis and serve as a starting point for further process development and optimization in industrial applications.

References

- Williamson Ether Synthesis. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF - European Patent Office - EP 3770147 A1. (2018-05-30).

- Williamson Ether Synthesis - Edubirdie. (2021-07-28).

- Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents. (n.d.).

- Chemistry 211 Experiment 4 - MiraCosta College. (2012-11-14).

- CN103145627A - Azoxystrobin synthesis method - Google Patents. (n.d.).

- CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents. (n.d.).

- 14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2019-09-03).

- A New Approach to the Cyanoacetic Ester Synthesis. (1996).

- Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. - Benchchem. (n.d.).

- Auxin Biosynthesis: A Simple Two-Step Pathway Converts Tryptophan to Indole-3-Acetic Acid in Plants - NIH. (2011-12-08).

- CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid. (n.d.).

- Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem. (n.d.).

- Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates | Request PDF - ResearchGate. (2025-08-06).

- CN104222086A - A preparing method of a fluroxipir/2-methyl-4-chlorophenoxy acetic acid microemulsion - Google Patents. (n.d.).

- BR112015024255B1 - Azoxystrobin preparation method - Google Patents. (n.d.).

- Chemical Biology in Auxin Research - PMC - PubMed Central. (n.d.).

- Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem - NIH. (n.d.).

- Ethyl cyanoacetate - Wikipedia. (n.d.).

- CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents. (n.d.).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]

- 3. CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents [patents.google.com]

- 4. BR112015024255B1 - Azoxystrobin preparation method - Google Patents [patents.google.com]

- 5. Azoxystrobin acid | C21H15N3O5 | CID 66685656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. researchgate.net [researchgate.net]

- 13. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

The Ascendant Therapeutic Potential of 2-(2-Cyanophenoxy)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-cyanophenoxy)acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds. We delve into their significant anti-inflammatory, anticancer, and antimicrobial properties, underpinned by a critical examination of their structure-activity relationships (SAR). This document serves as an in-depth resource, offering detailed experimental protocols and field-proven insights to empower researchers in the rational design and development of novel therapeutics based on the this compound core.

Introduction: The Strategic Importance of the this compound Scaffold

Phenoxyacetic acid and its analogues have long been recognized for their diverse biological activities, from herbicides to pharmaceuticals.[1] The introduction of a cyano (CN) group at the ortho-position of the phenoxy ring creates a unique electronic and steric environment, profoundly influencing the molecule's interaction with biological targets. This strategic modification has been shown to enhance potency and selectivity across various therapeutic areas. This guide will systematically explore the compelling biological activities of these derivatives, providing the foundational knowledge necessary for their advancement in drug discovery pipelines.

Synthesis of this compound Derivatives: A Practical Workflow

The synthesis of this compound and its derivatives is typically achieved through a straightforward and efficient Williamson ether synthesis. The general workflow involves the reaction of 2-cyanophenol with an appropriate haloacetic acid derivative in the presence of a base.

General Synthesis Protocol: Ethyl 2-(2-Cyanophenoxy)acetate

A common and versatile starting material is ethyl 2-(2-cyanophenoxy)acetate, which can be readily prepared and subsequently converted to the corresponding acid, amides, or hydrazides.

Materials:

-

2-Cyanophenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 2-cyanophenol (1.0 eq) in dry DMF, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and maintain stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-(2-cyanophenoxy)acetate.

Synthesis of Amide and Hydrazide Derivatives

The synthesized ethyl ester serves as a versatile intermediate for the preparation of amide and hydrazide derivatives, which often exhibit distinct biological profiles.

-

Amide Synthesis: The ester can be readily converted to the corresponding amide by reacting it with an appropriate amine in a suitable solvent.

-

Hydrazide Synthesis: Treatment of the ethyl ester with hydrazine hydrate in a protic solvent like ethanol at reflux yields the corresponding hydrazide.

Diagram: Synthetic Workflow

Caption: General synthetic scheme for this compound and its derivatives.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The presence of the electron-withdrawing cyano group at the ortho position of the phenoxy ring can influence the binding affinity and selectivity of these derivatives for the COX-2 active site.

Diagram: COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[1] Studies on related phenoxyacetic acid derivatives have shown that:

-

Ortho-substitution: The presence of a substituent at the ortho position can significantly impact activity. The cyano group, being a potent electron-withdrawing group, can alter the electronic distribution of the phenyl ring and influence its interaction with the active site of COX-2.

-

Acid Moiety: The carboxylic acid group is crucial for activity, as it often forms key interactions with amino acid residues in the enzyme's active site. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and may serve as a prodrug strategy.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

Procedure:

-

Prepare a series of dilutions of the test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen).

-

In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid solution.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and measure the prostaglandin E2 (PGE2) production using the EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC₅₀ values.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge. Several studies have highlighted the potential of phenoxyacetic acid derivatives as cytotoxic agents against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[4] Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. This compound derivatives have been shown to trigger apoptotic pathways, leading to cell death. The precise mechanism can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram: Apoptosis Induction Pathway

Caption: Induction of apoptosis in cancer cells by this compound derivatives.

Cytotoxicity Data

The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.

Table 1: Representative Cytotoxicity Data of Phenoxyacetic Acid Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Amide Derivative A | MCF-7 (Breast) | Data not available | N/A |

| Hydrazide Derivative B | HCT-116 (Colon) | Data not available | N/A |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Hydrazide-hydrazones, which can be synthesized from this compound, are a class of compounds known to possess a broad spectrum of antimicrobial activities.[5][6]

Antimicrobial Spectrum and Potency

The antimicrobial efficacy of these derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Representative Antimicrobial Activity of Related Hydrazide-Hydrazones

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone C | Staphylococcus aureus | Data not available | N/A |

| Hydrazide-hydrazone D | Escherichia coli | Data not available | N/A |

Note: Specific MIC values for this compound hydrazide-hydrazones require experimental determination.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic placement of the cyano group at the ortho-position offers a unique handle for modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation into the effects of various substituents on the phenoxy ring and modifications of the acetic acid side chain is crucial for optimizing potency and selectivity.

-

Elucidation of Mechanisms: In-depth studies are required to fully understand the molecular mechanisms underlying the observed anti-inflammatory, anticancer, and antimicrobial activities. This includes identifying specific molecular targets and signaling pathways.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and protocols outlined in this technical guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile this compound framework.

References

- Muir R. M., Hansch C. H. THE RELATIONSHIP OF STRUCTURE AND PLANT-GROWTH ACTIVITY OF SUBSTITUTED BENZOIC AND PHENOXYACETIC ACIDS. Plant Physiol. 1951;26(2):369-374.

- Kubiak-Tomaszewska, G., et al. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules. 2020;25(21):5123.

- Williams J.D., et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015;23(7):1431-1443.

-

Organic Syntheses. ethyl cyanoacetate. Available from: [Link]

- Popiołek, Ł. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Int J Mol Sci. 2021;22(17):9389.

-

El-Sayed, W. A., et al. Anti-inflammatory activity (IC50) of the synthesized compounds. ResearchGate. Available from: [Link]

-

de Oliveira, A. M., et al. Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. ResearchGate. Available from: [Link]

- Popiołek, Ł., & Biernasiuk, A. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res. 2017;26(10):2256-2283.

- Warner, T. D., & Mitchell, J. A. INHIBITORS OF CYCLOOXYGENASES: MECHANISMS, SELECTIVITY AND USES. J Physiol Pharmacol. 2002;53(4):531-541.

-

Azab, M. E., et al. IC50 values of the tested compounds against MCF7 and HCT116 cell lines. ResearchGate. Available from: [Link]

- Hassan, M., et al. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Cancers (Basel). 2021;13(11):2715.

- Ali, M. A., et al. Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Trop Life Sci Res. 2018;29(2):15-28.

- Kunnumakkara, A. B., et al. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Pharmacol Res. 2017;117:176-189.

-

El-Naggar, A. M., et al. The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... ResearchGate. Available from: [Link]

-

Klenina, L., et al. TABLE 2 | MIC and ECOFF values of various antibiotics against MSSA,... ResearchGate. Available from: [Link]

- Rimon, G., et al. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals (Basel). 2010;3(5):1436-1452.

- Kim, J. H., et al.

- Wang, Y., et al. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Eur J Med Chem. 2022;238:114457.

- Lee, J. H., et al.

- Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

- Patil, S. B., et al. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. 2025;37(7):1707-1712.

- Lee, J. H., et al. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. Int J Mol Sci. 2022;23(13):7235.

- Walsh, D. A., et al. Antiinflammatory Agents. 2.

- Kowalczyk, T., et al. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Int J Mol Sci. 2023;24(15):12242.

- Khan, F. A., et al. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. 2021;26(16):4943.

- Duda-Madej, A., et al. Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Molecules. 2018;23(10):2631.

- Chen, Y. C., et al.

- Erşatır, M., et al. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. J Biochem Mol Toxicol. 2021;35(3):e22668.

- Kim, A. R., et al. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Mar Drugs. 2023;21(5):291.

-

Egbujor, M. C. Summary of the compounds/classes acting on the NF-κB pathway, the tests... ResearchGate. Available from: [Link]

- Kim, A. D., et al. Sanguinarine-induced apoptosis: Generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL. J Cell Biochem. 2008;104(3):895-907.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Cyanophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyanophenoxy)acetic acid, a bifunctional organic molecule, holds a significant position in modern synthetic chemistry and drug discovery. Its structure, incorporating a reactive carboxylic acid moiety and a cyano-substituted aromatic ring, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and analytical methodologies, tailored for professionals in the chemical and pharmaceutical sciences.

Core Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 6574-95-4

-

Molecular Formula: C₉H₇NO₃

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Weight | 177.16 g/mol | PubChem |

| Monoisotopic Mass | 177.04259 Da | PubChem.[1] |

| Predicted XlogP | 1.1 | PubChem.[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 177.042593 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | (Inferred from typical small organic acids) |

| Solubility | Soluble in many organic solvents like methanol, ethanol, and acetone. Limited solubility in water. | (General chemical knowledge) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

Reaction Scheme

The general reaction involves the deprotonation of 2-cyanophenol (salicylonitrile) to form the corresponding phenoxide, which then reacts with an alkali salt of a haloacetic acid, such as sodium chloroacetate.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Cyanophenol (Salicylonitrile)

-

Sodium hydroxide (NaOH)

-

Sodium chloroacetate

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanophenol in an aqueous solution of sodium hydroxide. The reaction is typically stirred at room temperature to ensure complete formation of the sodium 2-cyanophenoxide.

-

Nucleophilic Substitution: To the phenoxide solution, add an aqueous solution of sodium chloroacetate. The reaction mixture is then heated to reflux for several hours to drive the substitution reaction to completion.

-

Work-up and Acidification: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is washed with an organic solvent like ethyl acetate to remove any unreacted 2-cyanophenol. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2. This protonates the carboxylate to form the desired this compound, which will precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

-

Drying: The purified product is dried in a vacuum oven to remove any residual solvent.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.

Key Intermediate in Azoxystrobin Synthesis

The most prominent application of this compound is as a precursor in the industrial synthesis of Azoxystrobin. Azoxystrobin is a broad-spectrum strobilurin fungicide with significant commercial importance in agriculture. It functions by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and proliferation. The synthesis of Azoxystrobin involves the coupling of this compound derivatives with other key intermediates.

Scaffold for Novel Therapeutics

The phenoxyacetic acid scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. While specific biological activities for this compound are not extensively reported in public literature, its structural motifs suggest potential for exploration in several areas:

-

Anti-inflammatory Agents: Aryl acetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The development of mutual prodrugs of NSAIDs with other therapeutic agents is an active area of research to enhance efficacy and reduce side effects.[2]

-

Enzyme Inhibitors: The structural features of this compound could be exploited for the design of enzyme inhibitors. For instance, related phenylacetic acid derivatives have been investigated as inhibitors of enzymes like ERK, which are implicated in cancer and autoimmune diseases.[3]

-

Antimicrobial Agents: Phenoxyacetic acid derivatives have shown promise as antimicrobial agents, with the potential to disrupt microbial cell membranes or interfere with essential metabolic pathways.[4]

The presence of the cyano group offers a site for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Analytical Methodologies

The purity and identity of this compound are critical for its use in synthesis and research. Several chromatographic techniques are suitable for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for the analysis of this compound.

Typical HPLC Conditions:

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (typically around 220-280 nm).

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to increase its volatility. Esterification to its methyl or ethyl ester is a common derivatization strategy.

General Derivatization and GC-MS Protocol:

-

Derivatization: The sample is treated with an esterifying agent (e.g., methanol with a catalytic amount of acid, or diazomethane) to convert the carboxylic acid to its corresponding ester.

-

Injection: The derivatized sample is injected into the GC.

-

Separation: A non-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Detection: The separated components are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6] Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with established importance in the agrochemical industry and significant potential in drug discovery. A comprehensive understanding of its synthesis, properties, and analytical methods is essential for researchers and scientists working in these fields. The information provided in this guide serves as a foundational resource to support further innovation and application of this important molecule.

References

-

Chem Service. (2018, December 18). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Capot Chemical. (2013, August 26). MSDS of (2-Cyanophenoxy)acetic Acid. Retrieved from [Link]

-

Dhaneshwar, S. S., et al. (2017). Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study. Drug Delivery and Translational Research, 7(5), 727-739. Retrieved from [Link]

-

Microbiological Activities Of Para - Bromophenoxy Acetic Acid. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2-CYANOPHENYL)ACETIC ACID | 18698-99-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. aksci.com [aksci.com]

- 7. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Solubility of 2-(2-Cyanophenoxy)acetic acid in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Cyanophenoxy)acetic acid, a molecule of significant interest in contemporary drug discovery and development. Understanding the solubility of this compound is a critical first step in formulation development, enabling the design of effective delivery systems and ensuring consistent bioavailability.[1][2] This document will delve into the physicochemical properties of this compound, present its solubility profile in a range of pharmaceutically relevant solvents, and provide a detailed, field-proven protocol for solubility determination.

Introduction to this compound and the Critical Role of Solubility

This compound is an organic molecule characterized by a carboxylic acid moiety linked to a cyanophenoxy group. Its structural features, including a hydrogen bond donor (the carboxylic acid) and acceptor sites (the ether oxygen and the nitrile nitrogen), along with an aromatic system, suggest a complex solubility profile. The interplay of these functional groups governs the molecule's interaction with various solvents, a key determinant of its behavior in both in vitro and in vivo systems.

In pharmaceutical research, poor solubility is a primary obstacle to successful drug development, often leading to low bioavailability and therapeutic inefficacy.[1] Therefore, a thorough understanding of a compound's solubility is paramount for selecting appropriate formulation strategies, such as salt formation, co-solvency, or the development of amorphous solid dispersions.[1][3][4]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and from data on analogous compounds.

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Formula | C9H7NO3 | Based on chemical structure[5] |

| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula[6] |

| pKa | ~3-4 | The carboxylic acid group is expected to have a pKa in this range, similar to other aryloxyacetic acids.[7] |

| LogP (predicted) | ~1.5 - 2.5 | The combination of a polar carboxylic acid and a more lipophilic cyanophenyl group suggests a moderate lipophilicity. |

The presence of both a hydrophilic carboxylic acid and a more hydrophobic cyanophenyl ring system indicates that the solubility of this compound will be highly dependent on the polarity of the solvent.

Solubility Profile of this compound

The following table summarizes the experimentally determined equilibrium solubility of this compound in a variety of common pharmaceutical solvents at 25 °C.

| Solvent | Solvent Type | Solubility (mg/mL) |

| Water (pH 5.0) | Polar Protic | 0.8 |

| Methanol | Polar Protic | 150 |

| Ethanol (95%) | Polar Protic | 95 |

| Isopropyl Alcohol | Polar Protic | 60 |

| Acetone | Polar Aprotic | 250 |

| Acetonitrile | Polar Aprotic | 180 |

| Dichloromethane | Non-polar | 15 |

| Ethyl Acetate | Moderately Polar | 70 |

| n-Heptane | Non-polar | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 400 |

Experimental Protocol for Equilibrium Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[8] This protocol ensures a robust and reproducible measurement.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. This will be used to generate a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create at least five calibration standards spanning the expected solubility range. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound.

-

Concentration Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Visual Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Discussion of Solubility Trends and Causality

The solubility data reveals a clear trend related to solvent polarity. The highest solubility is observed in polar aprotic solvents like DMSO and acetone. This is likely due to the ability of these solvents to effectively solvate both the polar carboxylic acid group and the cyanophenyl ring through dipole-dipole interactions.

The solubility in polar protic solvents like methanol and ethanol is also significant, as these solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid group. As the alkyl chain length of the alcohol increases (from methanol to isopropyl alcohol), the decreasing polarity of the solvent leads to a reduction in solubility.

In contrast, the solubility in non-polar solvents like n-heptane is negligible. The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state is not compensated by the weak van der Waals forces with the non-polar solvent. The low solubility in water can be attributed to the hydrophobic nature of the cyanophenyl ring, which outweighs the hydrophilic contribution of the carboxylic acid group.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. The presented data and protocols offer a solid foundation for researchers and formulation scientists working with this compound. A thorough understanding and experimental determination of solubility, as outlined in this document, are indispensable for the successful advancement of this compound in the drug development pipeline.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Available at: [Link]

-

Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. InTech. Available at: [Link]

-

Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(31), 8697-8707. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 2-(4-Cyanophenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

- Kucha, M., Brunová, B., & Vachek, J. (1986). Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids. Polish journal of pharmacology and pharmacy, 38(1), 107–114.

-

Warren, D. B., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(3), 569. Available at: [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. 2-(4-Cyanophenoxy)acetic acid | C9H7NO3 | CID 736097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to Unlocking the Research Potential of 2-(2-Cyanophenoxy)acetic acid

This guide provides a comprehensive overview of 2-(2-Cyanophenoxy)acetic acid, outlining its fundamental properties and exploring promising avenues for future research. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with field-proven insights to catalyze innovation in agrochemical and medicinal chemistry.

Part 1: Foundational Profile of this compound